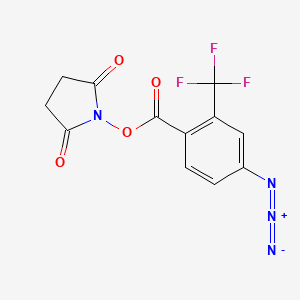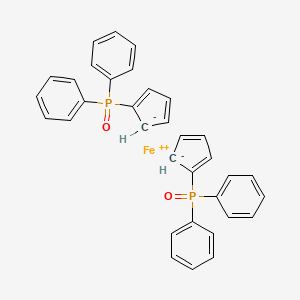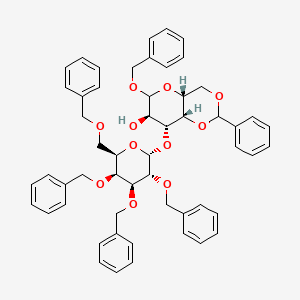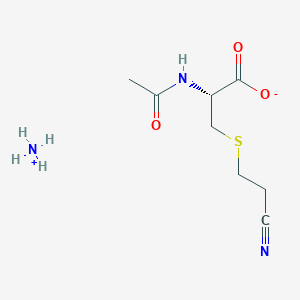
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Descripción general
Descripción
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H5BrF3NO3 and its molecular weight is 336.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has shown the synthesis and diuretic activity of related quinoline derivatives. For instance, the ethyl ester of a similar quinoline compound reacted with bromine, resulting in a bromo-substituted product that exhibited increased diuretic activity compared to its non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
- Another study focused on the bromination of ethyl quinoline carboxylate, leading to the formation of bromo-substituted isomers. This research highlights the structural features of the reaction products (Ukrainets et al., 2013).
Development of Novel Compounds
- A study conducted in 2003 explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which upon bromination, yielded derivatives of quinoline-3-carboxylic acids. These compounds were then further processed into other chemical structures (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antibacterial Activity
- A study in 2012 synthesized optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolone derivatives, including 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. These compounds showed promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
Photophysical and Biomolecular Studies
- A study in 2018 synthesized new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from 6-bromo-4-trifluoromethyl-quinolines. The study investigated their photophysical and biomolecular binding properties, providing insights into their potential applications in these fields (Bonacorso et al., 2018).
Propiedades
IUPAC Name |
6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDXJOWYOADTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate](/img/structure/B1384707.png)


![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)




![[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1384723.png)
